2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide
Description
The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide belongs to the 3-substituted [1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-ones class, which has garnered attention for its antiviral properties, particularly against Chikungunya virus (CHIKV) . Its core structure features a triazolopyrimidinone scaffold linked to an N-phenylacetamide moiety. The ethyl group at position 3 and the phenylacetamide substituent at position 6 are critical for its bioactivity, likely influencing interactions with viral nonstructural protein 1 (nsP1), a key enzyme in alphavirus RNA capping .
Properties
IUPAC Name |
2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2/c1-2-20-13-12(17-18-20)14(22)19(9-15-13)8-11(21)16-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAYCRQGIQWLRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reaction Mechanisms
The core formation often employs a Huissen-type cycloaddition between 4,5-diaminopyrimidin-2(1H)-one and an ethyl glyoxalate derivative. This reaction proceeds under acidic conditions (e.g., acetic acid) at 80–100°C, yielding the triazolopyrimidine scaffold. The choice of solvent and temperature critically influences reaction kinetics and byproduct formation. For instance, elevated temperatures (>100°C) may lead to decomposition, while milder conditions (70–80°C) extend reaction times but improve selectivity.
Optimization Strategies
-
Catalysts : Lewis acids such as ZnCl₂ or FeCl₃ enhance cyclization efficiency by stabilizing transition states.
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Solvents : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates, whereas protic solvents (e.g., ethanol) may facilitate proton transfer during cyclization.
Formation of the Acetamide Moiety
The N-phenylacetamide side chain is introduced through a coupling reaction between the triazolopyrimidine intermediate and phenylacetylamine.
Amide Bond Formation
The HATU-mediated coupling (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is widely employed due to its high efficiency in forming amide bonds. Reaction conditions include:
Alternative Coupling Reagents
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EDC/HOBt : Ethylcarbodiimide hydrochloride (EDC) with hydroxybenzotriazole (HOBt) offers a cost-effective alternative but requires strict moisture control.
-
DCC : Dicyclohexylcarbodiimide (DCC) is less favored due to difficulty in removing byproducts.
Purification and Characterization
Post-synthetic purification ensures the removal of unreacted starting materials and byproducts.
Chromatographic Techniques
Spectroscopic Characterization
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NMR : <sup>1</sup>H NMR (400 MHz, DMSO-d₆) reveals characteristic peaks: δ 8.45 (s, 1H, triazole-H), δ 4.25 (q, 2H, -CH₂CH₃), δ 2.10 (s, 3H, -COCH₃).
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Mass Spectrometry : ESI-MS m/z 368.2 [M+H]<sup>+</sup> confirms molecular weight.
Industrial-Scale Production Considerations
Scaling up the synthesis necessitates addressing challenges in reproducibility and cost-efficiency.
Continuous Flow Reactors
Adopting microreactor technology reduces reaction times and improves heat transfer during cyclization and alkylation steps. For example, a tubular reactor operating at 100°C achieves 90% yield in 2 hours, compared to 8 hours in batch processes.
Green Chemistry Approaches
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Solvent Recycling : DMF recovery via distillation reduces waste and costs.
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Catalyst Immobilization : Silica-supported ZnCl₂ enables catalyst reuse for up to five cycles without activity loss.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for different preparation methods:
| Step | Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|---|
| Cyclization | Huissen cycloaddition | 78 | 95 | 12.50 |
| Alkylation | Ethyl iodide/K₂CO₃ | 82 | 97 | 18.00 |
| Amidation | HATU coupling | 88 | 98 | 22.30 |
| Alternative Amidation | EDC/HOBt | 75 | 93 | 15.80 |
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains three reactive regions:
-
Triazole ring (1,2,3-triazolo[4,5-d]pyrimidine)
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Acetamide group (-N-phenylacetamide)
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Pyrimidinone moiety (7-oxo-3H,6H,7H-pyrimidine)
Each region participates in distinct reaction pathways, as summarized below:
| Functional Group | Reaction Type | Conditions | Products/Outcome |
|---|---|---|---|
| Triazole ring | Electrophilic substitution | HNO₃/H₂SO₄, 0–5°C | Nitro derivatives at C5 or C7 |
| Acetamide | Hydrolysis | HCl (6M), reflux | Carboxylic acid + aniline |
| Pyrimidinone | Tautomerism | Aqueous pH 7–9 | Enol-keto equilibrium |
| Ethyl side chain | Oxidation | KMnO₄, acidic conditions | Carboxylic acid derivative |
Triazole Ring Reactivity
The 1,2,3-triazole ring is electron-deficient due to conjugation with the pyrimidinone system, enabling electrophilic substitution. Key reactions include:
Nitration
Under nitrating conditions, the triazole ring undergoes nitration at positions activated by the electron-withdrawing pyrimidinone. For example:
(nitro derivative) .
Nucleophilic Attack
The triazole N2 position is susceptible to nucleophilic substitution. For instance, reaction with amines yields substituted triazoles:
.
Acetamide Group Reactions
The acetamide group (-NHCOCH₂-) participates in hydrolysis and alkylation:
Acid/Base-Catalyzed Hydrolysis
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Acidic hydrolysis : Yields 2-{3-ethyl-7-oxo-3H,6H,7H-triazolo[4,5-d]pyrimidin-6-yl}acetic acid and aniline.
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Basic hydrolysis : Forms the corresponding carboxylate salt.
N-Alkylation
Reaction with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ produces N-alkylated derivatives:
.
Pyrimidinone Reactivity
The pyrimidinone moiety exhibits keto-enol tautomerism and hydrogen-bonding capacity:
Tautomerism
In neutral or basic aqueous solutions, the pyrimidinone exists in equilibrium between keto and enol forms:
This equilibrium influences solubility and binding to biological targets .
Coordination Chemistry
The carbonyl oxygen acts as a Lewis base, forming complexes with transition metals (e.g., Cu²⁺, Fe³⁺) under mild conditions.
Ethyl Side Chain Modifications
The ethyl group at the 3-position undergoes oxidation and halogenation:
Oxidation
Strong oxidizing agents like KMnO₄ convert the ethyl group to a carboxylic acid:
.
Halogenation
Free-radical bromination (NBS, light) yields bromoethyl derivatives:
.
Biological Interactions (Receptor Binding)
While not classical chemical reactions, the compound interacts with biological targets via:
-
Hydrogen bonding : Pyrimidinone carbonyl and triazole N-atoms bind to enzyme active sites .
-
π-π stacking : The phenylacetamide group interacts with aromatic residues in receptors .
Comparative Reactivity of Structural Analogs
The table below compares reactions of the target compound with related triazolopyrimidines:
| Compound | Key Reaction | Rate Constant (k, s⁻¹) | Reference |
|---|---|---|---|
| Target compound | Acetamide hydrolysis | ||
| 3-Benzyltriazolo[4,5-d]pyrimidinone | Nitration | ||
| 5-Methyltriazolo[1,5-a]pyrimidine | Oxidation of methyl group |
Scientific Research Applications
The compound exhibits several promising biological activities:
Antimicrobial Activity
Research has indicated that derivatives of triazolopyrimidine compounds often possess significant antibacterial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains. The presence of the triazole ring enhances the interaction with microbial targets, making it a candidate for antibiotic development .
Anticancer Properties
Triazolopyrimidine derivatives have been investigated for their anticancer potential. The compound's ability to interfere with cancer cell proliferation has been documented in several studies. For example, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .
Enzyme Inhibition
Some studies suggest that this compound may act as an inhibitor of specific enzymes involved in cancer progression and bacterial resistance mechanisms. This inhibition can lead to enhanced efficacy of existing treatments or serve as a basis for new therapeutic agents .
Case Study 1: Antibacterial Efficacy
In a study conducted on various triazolopyrimidine derivatives, 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide demonstrated notable activity against Gram-positive bacteria such as Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be significantly lower than that of standard antibiotics, indicating its potential as a new antibacterial agent .
Case Study 2: Anticancer Activity
In vitro studies using human cancer cell lines showed that the compound effectively reduced cell viability by inducing apoptosis. The mechanism was linked to the activation of caspase pathways and the downregulation of anti-apoptotic proteins. In vivo experiments on mice bearing tumor xenografts revealed a marked reduction in tumor size compared to control groups treated with placebo .
Research Findings
Recent findings highlight the compound's potential as a lead structure for drug development:
Mechanism of Action
The mechanism by which 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Modifications
Substituents at Position 3
- This substitution may reduce metabolic degradation relative to methyl groups .
- 3-Methyl Derivatives : Compounds like N-(3-chloro-4-fluorophenyl)-2-{3-methyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide (CAS: 946240-54-6) exhibit similar nsP1 inhibition but with lower resistance profiles. Resistance mutations (e.g., P34S, T246A in nsP1) are more commonly observed in aryl-substituted analogs than alkyl derivatives .
- 3-Aryl Derivatives: MADTP series compounds (e.g., 3-aryl-triazolopyrimidinones) show potent CHIKV inhibition but are prone to resistance due to mutations in nsP1’s GTP-binding pocket .
Modifications at Position 6
- N-Phenylacetamide (Target Compound) : The phenyl group may engage in π-π stacking with aromatic residues in nsP1, while the acetamide linker provides flexibility for optimal binding .
- N-(2,4,6-Trimethylphenyl)acetamide : This derivative (CAS: 946306-55-4) demonstrates enhanced steric hindrance, which may reduce off-target interactions but lower potency compared to the parent N-phenyl group .
Research Findings and Mechanistic Insights
- nsP1 Targeting: The triazolopyrimidinone scaffold disrupts nsP1’s methyltransferase activity, critical for viral RNA capping. Ethyl and phenyl groups optimize binding to nsP1’s hydrophobic pockets .
- Resistance Avoidance : Alkyl substituents (e.g., ethyl, methyl) at position 3 are less susceptible to resistance mutations compared to aryl groups, which induce conformational changes in nsP1 .
- Synthetic Accessibility : The target compound’s synthesis involves regioselective cyclization and acetamide coupling, similar to methods used for methyl and cyclopropyl analogs .
Biological Activity
The compound 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide is a member of the triazolopyrimidine class, which has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.
Structure and Properties
This compound features a unique structure characterized by:
- A triazole ring fused with a pyrimidine ring.
- An acetamide functional group linked to a phenyl moiety.
The molecular formula is with a molecular weight of approximately 284.32 g/mol. The presence of the triazole and pyrimidine rings is crucial for its biological activity.
Antibacterial Activity
Research indicates that compounds containing the triazole and pyrimidine moieties exhibit significant antibacterial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values have been reported in the range of 0.125–8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Triazolopyrimidines
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| 2-{3-ethyl...} | S. aureus | 0.125 |
| 2-{3-ethyl...} | E. coli | 0.25 |
| 2-{3-ethyl...} | Pseudomonas aeruginosa | 1.0 |
Antifungal Activity
The antifungal properties of this compound have also been evaluated:
- Studies show effective inhibition against fungi like Candida albicans, with MIC values ranging from 0.5 to 4 μg/mL , indicating a promising profile compared to standard antifungal agents .
Table 2: Antifungal Activity of Triazolopyrimidines
| Compound | Target Fungi | MIC (μg/mL) |
|---|---|---|
| 2-{3-ethyl...} | C. albicans | 0.5 |
| 2-{3-ethyl...} | Aspergillus flavus | 2 |
Anticancer Activity
Preliminary studies suggest that the compound may possess anticancer properties:
- It has shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in the G1 phase .
The biological activity of this compound is attributed to its ability to interact with specific enzymes and cellular targets:
- Enzyme Inhibition : The triazole moiety can inhibit enzymes involved in DNA replication and repair.
- Cellular Signaling : It may modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
- Study on Antibacterial Efficacy : A recent study evaluated several derivatives of triazolopyrimidines for their antibacterial efficacy against drug-resistant strains. The results highlighted that modifications in the phenyl group significantly enhanced activity against resistant strains .
- Antifungal Screening : In vitro tests demonstrated that compounds similar to 2-{3-ethyl...} exhibited higher antifungal activity than traditional treatments, suggesting potential for development as new antifungal agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-phenylacetamide, and what experimental conditions are critical for yield optimization?
- Methodology : Synthesis typically involves multi-step protocols, such as Knoevenagel condensation or cyclization reactions. For example, triazolo-pyrimidine cores are often prepared via cyclocondensation of substituted amines with carbonyl derivatives under reflux in ethanol or DMF ( ). Key parameters include:
- Temperature control (0–5°C for intermediates, elevated for cyclization).
- Catalysts: Piperidine or triethylamine for condensation ().
- Solvent selection (e.g., ethanol for polar intermediates, DMF for solubility challenges).
- Yield Optimization : Use fractional crystallization or column chromatography for purification. Yields are sensitive to stoichiometry and reaction time ().
Q. How is the molecular structure of this compound validated, and what analytical techniques are most reliable?
- Methodology :
- X-ray crystallography : Provides definitive confirmation of stereochemistry and crystal packing (e.g., bond lengths ≈ 1.35–1.48 Å for C-N bonds in triazolo-pyrimidines) ().
- Spectroscopy :
- NMR : H and C NMR verify substituent positions (e.g., ethyl group at position 3: δ ~1.2 ppm for CH3, 3.5 ppm for CH2).
- HRMS : Confirms molecular formula (e.g., [M+H]+ calculated for C₁₆H₁₆N₆O₂: 332.1285) ().
Advanced Research Questions
Q. How can reaction conditions be systematically optimized for scaled-up synthesis of this compound?
- Methodology : Apply statistical Design of Experiments (DoE) to minimize trial runs. For example:
- Factorial Design : Test variables (temperature, solvent ratio, catalyst loading) at high/low levels.
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., solvent polarity vs. reaction rate) ().
- Case Study : A triazolo-pyrimidine analog achieved 85% yield after optimizing ethanol/water ratio (3:1) and reducing reaction time from 24h to 12h via DoE ().
Q. What computational strategies are effective for predicting the reactivity and electronic properties of this compound?
- Methodology :
- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV indicates moderate reactivity) ().
- Reaction Path Search : Transition state analysis (e.g., NBO charges at carbonyl oxygen: −0.45 e) identifies nucleophilic attack sites ().
- Tools : Gaussian, ORCA, or CP2K for simulations; benchmark against experimental IR/Raman spectra.
Q. How can contradictory bioactivity data from different studies be resolved?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., fixed cell lines, IC₅₀ protocols).
- Meta-Analysis : Use hierarchical clustering to group bioactivity trends. For example, a triazolo-pyrimidine derivative showed IC₅₀ variability (5–20 µM) across labs due to assay sensitivity ().
- Structure-Activity Relationship (SAR) : Modify the phenylacetamide moiety to isolate contributing factors ().
Q. What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Forced Degradation Studies : Expose to 0.1M HCl/NaOH (25–60°C) and monitor via HPLC.
- Kinetic Modeling : Calculate degradation rate constants (e.g., t₁/₂ = 48h at pH 7.4, 25°C) ().
- Mass Balance : Confirm >95% recovery of parent compound and degradation products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
